rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans
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Overview
Description
The compound rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans is a complex organic molecule with significant interest in various scientific fields. This compound's intricate structure and functionality make it a versatile candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans typically involves multi-step organic synthesis techniques. Starting from commercially available precursors, the synthesis may involve:
Formation of Pyrrolidin-2-one Ring: : The initial step often involves creating the pyrrolidin-2-one core, which can be achieved through a combination of cyclization and functional group transformations.
Functionalization: : Subsequent steps include the introduction of the aminomethyl, tert-butyl, and 1-methyl-1H-pyrazol-4-yl groups. This typically involves selective protection and deprotection strategies, along with nucleophilic substitution and amination reactions.
Industrial Production Methods
While industrial production methods for this specific compound are not widely documented, typical large-scale synthesis would involve optimization of the above-mentioned steps to enhance yield and purity. This might include:
Automation: : Utilizing automated synthesis equipment to ensure precision and reproducibility.
Catalysis: : Employing catalytic systems to improve reaction efficiency and selectivity.
Purification: : Advanced purification techniques like chromatography and crystallization to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans: can undergo various chemical reactions, including:
Oxidation: : Possible oxidation at the aminomethyl group to form corresponding oxime or nitrile derivatives.
Reduction: : The pyrazolyl group can undergo reduction to form saturated heterocyclic derivatives.
Substitution: : The compound can participate in substitution reactions, particularly at the aminomethyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: : Oximes, nitriles.
Reduction Products: : Saturated pyrazole derivatives.
Substitution Products: : Alkylated or acylated derivatives at the aminomethyl or pyrazolyl groups.
Scientific Research Applications
rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans: finds applications across various scientific fields:
Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: : Serves as a ligand in studying enzyme-substrate interactions, due to its ability to form stable complexes with proteins.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of novel materials and polymers, owing to its structural diversity.
Mechanism of Action
The compound exerts its effects through several potential mechanisms:
Molecular Targets: : Targets include enzymes such as proteases and kinases, where it can act as an inhibitor or modulator.
Pathways Involved: : Involved in biochemical pathways like signal transduction and metabolic regulation, interacting with cellular receptors and transporters.
Comparison with Similar Compounds
rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans: can be compared with structurally similar compounds to highlight its uniqueness:
rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(pyrazol-4-yl)pyrrolidin-2-one: : Lacks the methyl substitution on the pyrazole ring, which can significantly alter its chemical reactivity and biological activity.
rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1H-pyrazol-4-yl)pyrrolidin-2-one: : Contains an unsubstituted pyrazole ring, influencing its binding affinity and interaction with biological targets.
rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one: : The methyl group position on the pyrazole ring changes its steric and electronic properties, affecting its overall activity.
Each compound's unique structural differences provide varying biological and chemical properties, making this compound a distinct entity with specialized applications and mechanisms of action.
Properties
CAS No. |
1807938-76-6 |
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Molecular Formula |
C13H22N4O |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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